2-(2-Methoxyethoxy)ethyl (3-ethynylphenyl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl (3-ethynylphenyl)carbamate typically involves the reaction of 3-ethynylaniline with 2-(2-methoxyethoxy)ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:
Step 1: 3-ethynylaniline is reacted with 2-(2-methoxyethoxy)ethyl chloroformate in the presence of a base such as triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours to allow the formation of the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and development .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)ethyl (3-ethynylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the ethynyl group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
2-(2-Methoxyethoxy)ethyl (3-ethynylphenyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes and pathways involved in disease.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethyl (3-ethynylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of these targets, thereby modulating various biochemical pathways. For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethyl (3-ethynylphenyl)carbamate: Known for its inhibitory effects on specific enzymes.
2-(2-Methoxyethoxy)ethyl (3-ethynylphenyl)urea: Similar structure but different functional group, leading to distinct biological activities.
2-(2-Methoxyethoxy)ethyl (3-ethynylphenyl)amine: Lacks the carbamate group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its specific inhibitory effects on enzymes such as histone deacetylases, making it a valuable tool in biomedical research. Its distinct structure allows for targeted interactions with molecular targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-(2-methoxyethoxy)ethyl N-(3-ethynylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-12-5-4-6-13(11-12)15-14(16)19-10-9-18-8-7-17-2/h1,4-6,11H,7-10H2,2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXILXHOJDUPBSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC(=O)NC1=CC=CC(=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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